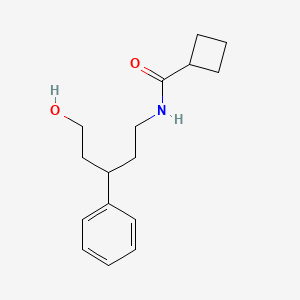

N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies such as cycloaddition reactions, as seen in the synthesis of 3-carboxyisoxazole , and heterocyclization techniques used for creating pyrazole derivatives . Although the exact synthesis of N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide is not detailed, similar synthetic routes could potentially be employed, utilizing starting materials that would provide the necessary cyclobutane and phenylpentyl structures.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide often plays a crucial role in their biological activity. For instance, the synthesis of different stereoisomers of a related cyclobutanecarboxylic acid compound showed varying potencies as ligands for the NMDA receptor . The stereochemistry and the presence of functional groups like hydroxy or amide can significantly influence the binding affinity and overall activity of such molecules.

Chemical Reactions Analysis

The chemical reactivity of N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide can be inferred from similar compounds. For example, the prodrug described in paper undergoes metabolic transformation to yield an active antiinflammatory agent. Similarly, N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide could undergo hydrolysis or oxidation reactions that might activate or deactivate its pharmacological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide, such as solubility, stability, and melting point, are not directly reported. However, the presence of a hydroxy group suggests potential for hydrogen bonding, which could affect its solubility and interaction with biological targets. The phenyl group could contribute to the lipophilicity of the compound, influencing its ability to cross cell membranes .

Applications De Recherche Scientifique

Fat Mass and Obesity Associated Protein (FTO) Inhibition

One study identified N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide as an inhibitor of the fat mass and obesity-associated protein (FTO), revealing a novel binding site for FTO inhibitors. This discovery is significant as it opens new avenues for developing selective and potent inhibitors of FTO, which could be instrumental in treating obesity or obesity-associated diseases (Wu He et al., 2015).

Chemical Synthesis and Characterization

Another study focused on the synthesis and characterization of a "research chemical," showcasing the process of identifying and differentiating between isomers of synthetic compounds. This research is crucial for understanding the pharmacological activities of newly synthesized compounds, which remains to be explored (Gavin McLaughlin et al., 2016).

Metabolic Studies

Research on the in vitro metabolism of synthetic cannabinoids highlights the importance of understanding how these compounds are metabolized in the human body. Such studies are essential for drug development and forensic analysis, as they provide insight into the metabolic pathways and potential toxicological profiles of new substances (F. Franz et al., 2017).

Mécanisme D'action

The mechanism of action of “N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide” is not provided in the search results. For detailed information on its biological activity, it is recommended to refer to specific scientific literature.

Safety and Hazards

Propriétés

IUPAC Name |

N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c18-12-10-14(13-5-2-1-3-6-13)9-11-17-16(19)15-7-4-8-15/h1-3,5-6,14-15,18H,4,7-12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQCACAUMDWDRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCCC(CCO)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2-thioxo-3-(p-tolyl)-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515497.png)

![2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline](/img/structure/B2515502.png)

![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2515503.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2515505.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2515513.png)

![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2515519.png)